tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
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Overview
Description
Tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a bromine atom and a boronic ester group, making it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound could be various proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that the compound can be acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In a broader context, this compound could affect various biochemical pathways due to its potential interaction with different biological targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential role as an intermediate in the synthesis of various indazole derivatives with diverse biological activities , the results of its action could be manifold.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent reaction with a boronic acid derivative under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different indole derivative.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biological studies to understand the interaction of boronic acids with biological targets.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Similar structure but with an indazole ring instead of indole.
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,2H-carboxylate: Contains a dihydropyridine ring instead of indole.
Uniqueness: The presence of the bromine atom and the specific substitution pattern on the indole ring make tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate unique compared to similar compounds. This distinct structure allows for specific reactivity and applications that are not possible with other boronic acid derivatives.
Properties
IUPAC Name |
tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-9-8-13-14(21)10-12(11-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOUMYUUYLTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC(C)(C)C)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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